![molecular formula C13H12N2O4S B2411259 N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-48-4](/img/structure/B2411259.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
The compound seems to be a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically analyzed using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific derivative and conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be quite diverse. For example, the melting point, IR spectrum, and NMR data can vary depending on the specific structure of the derivative .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been extensively studied to explore their potential as anti-inflammatory and analgesic agents. Novel compounds derived from this structural framework have shown significant inhibitory activity on cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), highlighting their potential for developing new therapeutic agents. The synthesis involves complex heterocyclic formations, indicating the chemical versatility of the core structure (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
Research into derivatives of this compound has also extended into evaluating their antimicrobial and antifungal activities. These studies have found that certain derivatives exhibit weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. This research underscores the compound's potential in contributing to the development of new antimicrobial and antifungal agents, particularly in addressing resistant strains of bacteria and fungi (Alhameed et al., 2019).
Anticancer Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. This includes the investigation into novel dibenzo[b,h][1,6]naphthyridinecarboxamides, which showed significant activity against A549 lung cancer cell lines. The structural modifications and activity relationships explored in these studies provide insights into the design of potential anticancer drugs using this compound as a core structure (Vennila et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling . By inhibiting COX enzymes, the compound reduces the production of these inflammatory mediators .
Result of Action
The result of the compound’s action is a reduction in inflammation and pain . By inhibiting the COX enzymes and subsequently reducing the production of inflammatory mediators, the compound can alleviate symptoms associated with conditions like inflammation .
Future Directions
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-17-8-3-2-4-10-11(8)14-13(20-10)15-12(16)9-7-18-5-6-19-9/h2-4,7H,5-6H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRHTSKHPZAFMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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